![molecular formula C14H17N9O2 B2831232 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 1448068-79-8](/img/structure/B2831232.png)
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a triazolopyrimidine, an oxadiazole, and an azetidine ring. These groups are often found in biologically active compounds, suggesting potential applications in medicinal chemistry .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the triazolopyrimidine and oxadiazole rings. These rings are aromatic and tend to form planar structures .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles due to the presence of aromatic rings .Scientific Research Applications
- Implications : Understanding key descriptors of 1,2,3-TPD can aid in screening efficient and novel drugs for gastric cancer .
- Results :
- Design Implications : The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can serve as a template for designing new LSD1 inhibitors .
- Prospects : Compound 34 could serve as a lead compound for discovering more potent and selective triazolo[4,5-d]pyrimidine derivatives with improved anticancer efficacy .
Anti-Gastric Cancer Effect
Antimicrobial Activity
LSD1 Inhibitors
Anti-Cancer Potential
Synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine 3-Oxides
Future Directions
properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O2/c1-3-23-13-11(19-21-23)12(16-7-17-13)22-5-9(6-22)14(24)15-4-10-18-8(2)20-25-10/h7,9H,3-6H2,1-2H3,(H,15,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBLTXCAAFKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=NC(=NO4)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide |
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